3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol
Description
Significance of Azetidine (B1206935) Ring Systems as Aza-Heterocyclic Scaffolds in Synthetic and Medicinal Chemistry Research
Azetidines are a vital class of aza-heterocyclic scaffolds, notable for their prevalence in a wide array of natural and synthetic products that exhibit significant biological activities. rsc.org Their unique combination of ring strain and stability makes them valuable building blocks in organic synthesis and drug discovery. rsc.orgrsc.org
The chemistry of azetidines, or trimethyleneimines, has been a subject of interest for over a century, with early explorations dating back to the late 19th and early 20th centuries. jmchemsci.comwikipedia.org Initially, the synthesis of these four-membered rings was considered challenging due to the inherent ring strain, which made them less accessible than their five- and six-membered counterparts, pyrrolidine (B122466) and piperidine. wikipedia.orgnih.gov Early synthetic methods often involved intramolecular cyclizations of γ-amino alcohols or γ-haloamines. britannica.com A significant milestone in azetidine chemistry was the discovery of azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like the lily of the valley. rsc.org The advent of penicillin and other β-lactam (azetidin-2-one) antibiotics brought azetidine chemistry to the forefront of medicinal research, spurring the development of new synthetic methodologies. jmchemsci.comlifechemicals.com In recent years, remarkable advances have been made in synthesizing functionalized azetidines through methods such as cycloadditions, C-H activation, and ring expansions of aziridines, making these scaffolds more accessible for research. rsc.orgmagtech.com.cn
One of the most valuable features of the azetidine ring is its conformationally constrained nature. enamine.net Unlike more flexible acyclic or larger ring systems, the four-membered ring limits the number of accessible conformations, leading to a more rigid and predictable three-dimensional structure. enamine.netresearchgate.net The azetidine ring is not planar and typically adopts a puckered conformation to relieve some of its torsional strain. nih.gov
This structural rigidity has profound implications for molecular design: enamine.net
Entropy Reduction: By locking a molecule into a specific conformation, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher binding affinity. enamine.net
Spatial Vector Control: The fixed geometry of the azetidine ring allows for the precise positioning of substituents in three-dimensional space. This control is crucial for optimizing interactions with protein binding pockets or other molecular receptors.
Improved Selectivity: The well-defined shape of azetidine-containing molecules can lead to higher selectivity for a specific biological target over others, which can reduce off-target effects.
The introduction of substituents on the ring can further influence its puckering, providing an additional layer of conformational control. researchgate.net This makes azetidines attractive scaffolds for fragment-based drug design and for use as rigid linkers in more complex molecules. enamine.net
Azetidine carboxylic acids are recognized as valuable surrogates for natural amino acids, particularly proline, in the field of peptidomimetic chemistry. rsc.orgrsc.org Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. rsc.org
Replacing a proline residue with its smaller homolog, azetidine-2-carboxylic acid (Aze), introduces significant structural changes: rsc.orgnih.gov
Increased Conformational Constraint: The smaller, more rigid azetidine ring reduces the conformational flexibility of the peptide backbone even more than proline does. rsc.org
Improved Proteolytic Stability: The unnatural azetidine structure can render the adjacent peptide bonds resistant to cleavage by proteases. researchgate.netnih.gov
The use of 3-aminoazetidine building blocks has also been shown to induce turns in peptide sequences, facilitating the synthesis of small macrocyclic peptides, which are an important class of therapeutic agents. researchgate.netnih.gov
Strategic Incorporation of Trifluoromethyl (CF₃) Groups in Organic Compounds for Research Applications
The trifluoromethyl (CF₃) group is one of the most important substituents in modern medicinal chemistry and materials science. mdpi.combohrium.com Its strategic incorporation into an organic scaffold can dramatically alter the molecule's physicochemical and biological properties. nih.govhovione.com
Introducing a CF₃ group is a well-established strategy to fine-tune a molecule's characteristics. mdpi.com Its unique electronic nature and steric profile confer several advantages compared to a simple methyl group or a hydrogen atom. mdpi.comnih.gov
Key properties influenced by trifluoromethylation are summarized below:
| Property | Effect of Trifluoromethyl (CF₃) Group | Rationale |
| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88) | The fluorine atoms are hydrophobic, which can enhance membrane permeability and hydrophobic interactions with biological targets. mdpi.com |
| Metabolic Stability | Increases metabolic stability | The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450. mdpi.com |
| Electronic Effect | Strong electron-withdrawing group | The high electronegativity of the fluorine atoms pulls electron density away from the rest of the molecule, which can alter acidity/basicity (pKa), receptor binding interactions, and aromatic ring properties. mdpi.comnih.gov |
| Binding Affinity & Selectivity | Can enhance binding affinity and selectivity | The CF₃ group can participate in electrostatic and hydrophobic interactions within a binding pocket. Its steric bulk, larger than a hydrogen but comparable to a chlorine atom, can improve shape complementarity with a target. mdpi.comnih.gov |
| Bioavailability | Can improve bioavailability | By increasing lipophilicity and metabolic stability, trifluoromethylation often leads to better absorption and a longer half-life in the body. nih.govmdpi.com |
| Molecular Conformation | Can influence molecular conformation | The CF₃ group can affect bond angles and rotational barriers, influencing the overall three-dimensional shape of the molecule. hovione.comacs.org |
These modifications are critical in transforming a preliminary compound into a viable research tool or drug candidate. bohrium.com
The demonstrated benefits of trifluoromethylation have led to a surge in demand for novel, polyfunctional building blocks that contain a CF₃ group. bohrium.commdpi.comresearchgate.net These "ready-to-use" scaffolds allow chemists to rapidly introduce the CF₃ moiety along with other desirable structural features into target molecules. nih.gov
The interest in such building blocks is driven by several factors:
Synthetic Efficiency: Direct trifluoromethylation of complex molecules can be challenging, requiring harsh conditions or expensive reagents. mdpi.comresearchgate.net Using pre-functionalized, CF₃-containing building blocks simplifies synthetic routes.
Diversity-Oriented Synthesis: Scaffolds like β-CF₃-1,3-enynes or CF₃-dihydropyrans serve as versatile starting points for creating large libraries of diverse compounds for high-throughput screening. mdpi.comnih.gov
Access to Novel Chemical Space: These building blocks provide access to unique molecular architectures that would be difficult to synthesize otherwise, expanding the chemical space available for exploration in drug discovery and materials science. nih.govresearchgate.net
The compound 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol is a prime example of such a polyfunctional scaffold, offering the combined benefits of the azetidine ring and the trifluoromethyl group in a single, synthetically accessible molecule.
Overview of this compound as a Prototypical Azetidinol (B8437883) in Contemporary Organic Synthesis and Research
This compound represents a confluence of these two important structural motifs: the azetidine core and the trifluoromethylated phenyl group. As an azetidinol, the presence of the hydroxyl group at the 3-position provides a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. This tertiary alcohol can be a precursor for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of libraries of compounds for biological screening.
The synthesis of 3-aryl-3-azetidinols can be challenging due to the strained nature of the azetidine ring. General synthetic strategies often involve the multi-step preparation of a suitable precursor followed by cyclization. While specific, detailed synthetic procedures for This compound are not extensively documented in publicly available research literature, related syntheses of trifluoromethylated azetidinols often employ strategies such as the ring-opening of activated precursors or the addition of organometallic reagents to azetidinones.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃NO |
Note: Detailed experimental data such as melting point, boiling point, and spectral data (NMR, IR, MS) for this specific compound are not widely reported in scientific literature and would require dedicated experimental characterization.
The utility of This compound as a prototypical azetidinol lies in its potential as a versatile building block. The trifluoromethylphenyl group provides a metabolically stable and lipophilic moiety, while the azetidinol core offers a rigid scaffold with a functional handle for further elaboration. This combination makes it an attractive starting material for the synthesis of novel compounds with potential applications in various areas of chemical and pharmaceutical research. The development of efficient and scalable synthetic routes to this and related compounds will be crucial for unlocking their full potential in the creation of new chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(4-8)9(15)5-14-6-9/h1-4,14-15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCGMGPRSSMEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 3 Trifluoromethyl Phenyl Azetidin 3 Ol and Its Analogues
Ring-Opening and Ring-Expansion Reactions of the Strained Azetidine (B1206935) Core
The inherent ring strain of the azetidine core in 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol is a primary driver for its reactivity. Reactions that lead to the cleavage of the C-N or C-C bonds of the ring are often energetically favorable as they relieve this strain. Such transformations provide pathways to more complex acyclic or larger heterocyclic structures.
The azetidine ring, particularly when activated by protonation or quaternization of the nitrogen atom, is susceptible to nucleophilic attack. A significant transformation pathway for 3-hydroxyazetidines involves an acid-catalyzed rearrangement cascade that results in the formation of highly substituted 2-oxazolines. masterorganicchemistry.comnih.gov This reaction proceeds via a Ritter-type mechanism where the tertiary benzylic alcohol is protonated and eliminated to form a stabilized tertiary carbocation at the C3 position. A nitrile solvent or reagent then acts as a nucleophile, attacking the carbocation. The subsequent intermediate undergoes an intramolecular nucleophilic attack by the amide carbonyl oxygen onto one of the azetidine ring carbons, driven by the release of ring strain, leading to the formation of the five-membered oxazoline (B21484) ring. organic-chemistry.org
This rearrangement has been demonstrated to be a general process for various 3-hydroxyazetidines, showcasing its utility in converting these strained heterocycles into more complex structures. nih.gov The scope of the transformation is broad, accommodating a range of nitriles.
| Nitrile Reactant | Resulting 2-Oxazoline Product | Reported Yield | Reference |
|---|---|---|---|
| Acetonitrile | 2-Methyl-4,4-disubstituted-oxazoline | 90% | organic-chemistry.org |
| Propionitrile | 2-Ethyl-4,4-disubstituted-oxazoline | 85% | organic-chemistry.org |
| Acrylonitrile | 2-Vinyl-4,4-disubstituted-oxazoline | 75% | organic-chemistry.org |
| Benzonitrile | 2-Phenyl-4,4-disubstituted-oxazoline | 88% | organic-chemistry.org |
The strained C-N bonds of the azetidine ring can be cleaved under reductive conditions, a process known as hydrogenolysis. This transformation provides a direct route to acyclic 1,3-amino alcohol derivatives. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. daneshyari.com The efficiency and selectivity of the ring opening can be influenced by the nature of the protecting groups on the nitrogen and oxygen atoms, as well as the reaction solvent. daneshyari.com
For a substrate like this compound, hydrogenolysis would be expected to cleave the benzylic C3-N bond and the C2-N bond, leading to the formation of 3-amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol. This method is highly valuable for converting cyclic azetidine precursors into synthetically useful linear amino alcohols.
| Substrate Type | Reaction Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| N- and O-Protected Hydroxyazetidines | Pd/C, H₂, 1-10 bar, 30-60 °C | Acyclic Amino Alcohols | Cleavage of azetidine C-N bonds | daneshyari.com |
| 1-Benzhydryl-3-phenoxy-azetidine | Pd/C, H₂, 20-40 psig, 60 °C | 3-Phenoxyazetidine | N-debenzylation without ring opening | google.com |
| 3-Aryl-3-hydroxyisoindolin-1-ones | Ir(I)/(R)-MeO-Biphep, H₂ | Cyclic Diaryl Methylamides | Hydrogenolysis of C-O bond | researchgate.net |
Functional Group Interconversions at the C3-Hydroxyl Position
The tertiary hydroxyl group at the C3 position is a key site for functionalization, allowing for the synthesis of a wide array of derivatives through standard alcohol chemistry.
The C3-hydroxyl group can be converted into an ether linkage via O-alkylation. A classic and highly effective method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds in two steps: first, the tertiary alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. youtube.com In the second step, this alkoxide attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the corresponding ether. wikipedia.org
For this reaction to be successful with the tertiary alkoxide of this compound, the alkylating agent should be a primary or methyl halide to minimize competing elimination reactions. masterorganicchemistry.com This method allows for the introduction of various alkyl chains at the C3-oxygen, providing a library of 3-alkoxy-3-aryl azetidine derivatives.
| Step | Reagents | Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1. Deprotonation | Alcohol + Strong Base (e.g., NaH) | Alkoxide Ion | Acid-Base Reaction | youtube.com |
| 2. Alkylation | Alkoxide + Primary Alkyl Halide (e.g., R-X) | Ether (R-O-R') | SN2 Nucleophilic Substitution | wikipedia.org |
Esterification is a fundamental derivatization of the C3-hydroxyl group, yielding esters that can modify the compound's steric and electronic properties. Several standard methods can be employed. The reaction of the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) is a common approach.
Alternatively, for a milder and highly efficient process, carbodiimide-mediated coupling, such as the Steglich esterification, can be utilized. nih.gov In this method, a carboxylic acid is activated by a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). The activated acid then readily reacts with the tertiary alcohol of the azetidine to form the desired ester. This reaction is known for its broad substrate scope and tolerance of various functional groups.
| Acylating Agent | Coupling/Catalyst System | Product Type | Reference |
|---|---|---|---|
| Acyl Chloride (RCOCl) | Pyridine or Triethylamine | Ester | |
| Acid Anhydride ((RCO)₂O) | DMAP (catalytic) | Ester | |
| Carboxylic Acid (RCOOH) | DCC / DMAP | Ester | nih.gov |
| Trifluoroacetic Anhydride | None (direct acylation) | Trifluoroacetate (B77799) Ester |
Reactivity Modulations Induced by the Trifluoromethylphenyl Moiety
The 3-(trifluoromethyl)phenyl group is not a passive substituent; its strong electron-withdrawing nature significantly influences the reactivity of both the azetidine ring and the C3-hydroxyl group. The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.
The primary effects of this moiety are:
Decreased Nitrogen Basicity: The inductive electron-withdrawing effect of the CF₃ group, transmitted through the phenyl ring, reduces the electron density on the azetidine nitrogen. This makes the nitrogen less basic compared to analogues with electron-donating or neutral substituents. This can affect the ease of N-protonation or N-alkylation reactions.
Increased Electrophilicity of C3: The electron-withdrawing nature of the substituent enhances the electrophilic character of the benzylic C3 carbon. This can facilitate reactions involving the formation of a carbocation at this position, such as the Ritter-type rearrangement discussed in section 3.1.1, by stabilizing the positively charged intermediate.
Modulation of Ring-Opening Regioselectivity: In nucleophilic ring-opening reactions of the corresponding azetidinium ion, the electronic effect of the trifluoromethylphenyl group can influence which C-N bond is cleaved. It can further activate the benzylic C3-N bond towards cleavage.
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule. This property is crucial in medicinal chemistry for modulating pharmacokinetic profiles, such as membrane permeability and metabolic stability.
Stereochemical Control and Diastereoselective Transformations
The stereochemical landscape of the azetidine ring, particularly when substituted with directing groups such as a hydroxyl moiety, offers significant opportunities for controlling the diastereoselectivity of subsequent chemical transformations. For analogues of this compound, the tertiary alcohol at the C3 position plays a crucial role in directing the approach of reagents, thereby influencing the stereochemical outcome of reactions at other positions on the ring. This section explores the principles and applications of stereochemical control in the synthesis of substituted 3-hydroxyazetidines.
A key strategy for the diastereoselective functionalization of 3-hydroxyazetidines involves the deprotonation at the C2 position (α-lithiation) and subsequent trapping with an electrophile. Research has demonstrated that the hydroxyl group at C3 can effectively direct the stereochemical course of this reaction. The lithiation of N-protected 3-hydroxyazetidines, followed by the introduction of a substituent, predominantly yields products with a trans relationship between the hydroxyl group and the new substituent at C2.
In a foundational study, the α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent electrophile trapping was shown to produce a range of 2-substituted 3-hydroxyazetidines with generally good trans-diastereoselectivity. This outcome is attributed to the coordination of the lithium base to the oxygen of the deprotonated hydroxyl group, which then directs the deprotonation and subsequent electrophilic attack to the opposite face of the ring. However, it was noted that the stereochemical outcome can be dependent on the nature of the electrophile. For instance, deuteration resulted in the formation of the cis-diastereoisomer, suggesting a more complex interplay of factors in the transition state.
The table below summarizes the diastereoselective α-functionalization of N-thiopivaloylazetidin-3-ol, highlighting the general preference for trans products.
| Electrophile | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|
| D2O | 2-Deuterio-N-thiopivaloylazetidin-3-ol | cis selective | 85 |
| MeI | 2-Methyl-N-thiopivaloylazetidin-3-ol | >95:5 | 80 |
| n-BuI | 2-Butyl-N-thiopivaloylazetidin-3-ol | >95:5 | 75 |
| BnBr | 2-Benzyl-N-thiopivaloylazetidin-3-ol | >95:5 | 65 |
| PhCHO | 2-(Hydroxy(phenyl)methyl)-N-thiopivaloylazetidin-3-ol | >95:5 | 60 |
This diastereoselective approach has been extended to the synthesis of 3-arylated-2-substituted azetidine compounds, which are direct analogues of the titular compound. The presence of an aryl group at the C3 position, particularly one with electron-withdrawing substituents like a trifluoromethyl group, can influence the acidity of the α-protons and the stability of the lithiated intermediate, but the directing effect of the hydroxyl group is expected to remain the dominant factor in controlling the stereochemistry.
Further evidence for the inherent stereochemical preferences in substituted azetidin-3-ols comes from strain-release reactions of bicyclic precursors. For example, the synthesis of 2-(trifluoromethyl)azetidin-3-ols from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been reported. In the case of the 3-phenyl substituted analogue, the reaction yielded the product with a trans relationship between the C3-hydroxyl group and the C2-trifluoromethyl group, as confirmed by X-ray diffraction analysis. This suggests that the thermodynamic stability of the trans isomer can also play a role in the stereochemical outcome of reactions leading to these systems.
The development of catalytic, enantioselective methods also provides access to stereodefined 2,3-disubstituted azetidines. For instance, the copper-catalyzed boryl allylation of azetines allows for the creation of two new stereogenic centers with high levels of control over both the relative and absolute stereochemistry, typically favoring the cis-2,3-disubstituted product. While not starting from a pre-existing 3-hydroxyazetidine, these methods are crucial for accessing a broader range of stereoisomerically pure azetidine building blocks that can be further elaborated.
The following table details the synthesis of a trans-2,3-disubstituted azetidin-3-ol (B1332694) analogue via a strain-release reaction, demonstrating the inherent diastereoselectivity of the process.
| Precursor | Reagents | Product | Diastereoselectivity | Yield (%) |
|---|---|---|---|---|
| 3-Phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | 1. Trifluoroacetic anhydride, CH2Cl2; 2. NaOH (aq), MeOH | (2R,3R)-3-Phenyl-2-(trifluoromethyl)azetidin-3-ol | trans selective | 74 |
Computational and Theoretical Investigations of 3 3 Trifluoromethyl Phenyl Azetidin 3 Ol and Azetidine Systems
Quantum Chemical Studies on Azetidinol (B8437883) Ring Systems
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. For azetidinol systems, these studies can elucidate the effects of substituents on the strained four-membered ring, influencing its stability, conformation, and reactivity.
The electronic structure of the azetidine (B1206935) ring is significantly influenced by its strained nature. The bond angles in the four-membered ring deviate considerably from the ideal tetrahedral angle, leading to bent bonds and increased p-character in the C-C and C-N bonds. This inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts.
The introduction of a hydroxyl group at the C3 position and a 3-(trifluoromethyl)phenyl group creates a tertiary alcohol. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electron density distribution across the phenyl ring and, through inductive effects, on the azetidine ring itself. The nitrogen atom's lone pair of electrons plays a crucial role in the molecule's properties, including its basicity and nucleophilicity.
Computational studies on similar systems often employ Density Functional Theory (DFT) to analyze the molecular orbitals, charge distribution, and bonding characteristics. For a molecule like 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol, analysis would likely reveal a significant polarization of the C-N and C-O bonds and the influence of the trifluoromethyl group on the aromatic system's electronic properties.
The azetidine ring is not planar and exists in a puckered conformation to relieve some of the torsional strain. The degree of puckering can be influenced by the nature and position of substituents. For 3-substituted azetidinols, the substituents can adopt either an axial or equatorial position relative to the ring.
Conformational analysis of azetidine derivatives has been a subject of both experimental and theoretical studies. For instance, computational investigations into proline analogues with different ring sizes, including azetidine-2-carboxylic acid, have shown that the four-membered azetidine ring can adopt either a puckered structure depending on the backbone structure. researchgate.net The preference for a particular pucker is a delicate balance of steric and electronic effects. In the case of this compound, the bulky 3-(trifluoromethyl)phenyl group would likely have a significant impact on the preferred conformation, with computational models being essential to predict the lowest energy conformer.
The table below summarizes key conformational parameters that would be of interest in a computational study of a 3-substituted azetidinol.
| Parameter | Description | Expected Influence of Substituents |
| Puckering Angle | The angle of deviation from a planar ring structure. | The size and electronic nature of the C3 substituents will significantly affect this angle. |
| Dihedral Angles | Torsional angles around the ring bonds. | These are key indicators of the ring's pucker and are influenced by steric hindrance between substituents. |
| Substituent Orientation | Axial vs. Equatorial positioning of the hydroxyl and aryl groups. | The bulky aryl group would likely prefer an equatorial position to minimize steric clashes. |
Computational methods are instrumental in predicting and understanding the mechanisms of chemical reactions. For azetidines, their inherent ring strain makes them susceptible to ring-opening reactions. The presence of a hydroxyl group in this compound offers additional reactive possibilities.
For example, the photochemical Norrish-Yang cyclization is a method to synthesize azetidinols from α-aminoacetophenones. nih.gov Computational studies can model the diradical intermediates and transition states involved in this process, helping to rationalize the observed stereoselectivity. Furthermore, the subsequent ring-opening reactions of these photogenerated azetidinols can be investigated computationally to understand the role of the protecting group on the nitrogen and the nature of the attacking nucleophile. nih.gov
Theoretical studies on the 1,3-dipolar cycloaddition reactions of nitrilimines, which can lead to five-membered heterocyclic rings, have been performed using DFT to distinguish between concerted and stepwise mechanisms. researchgate.net Similar computational approaches could be applied to predict the reactivity of the azetidine ring in this compound towards various reagents and to elucidate the transition state structures and activation energies for different reaction pathways.
Molecular Modeling for Ligand-Target Interactions in Research Contexts
The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Molecular modeling techniques are therefore crucial for the design and optimization of azetidine-based ligands.
Virtual docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as an azetidine derivative, might bind to the active site of a protein target.
The 3-aryl-3-arylmethoxyazetidines have been identified as high-affinity ligands for monoamine transporters, suggesting that the azetidine ring can serve as a valuable scaffold for CNS-active compounds. nih.gov For a novel compound like this compound, virtual screening could be employed to dock it into the binding sites of various biological targets. The results of such a screening could prioritize this compound for further experimental testing against specific enzymes or receptors. The docking scores and predicted binding poses would provide hypotheses about the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) responsible for binding affinity.
The table below illustrates a hypothetical output from a virtual screening study.
| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |
| Monoamine Oxidase B | -8.5 | Hydrogen bond with Tyr435, π-π stacking with Tyr398 |
| Serotonin Transporter | -9.2 | Hydrogen bond with Asp98, hydrophobic interactions with Phe335 |
| Dopamine D2 Receptor | -7.9 | Salt bridge with Asp114, hydrophobic interactions with Val115 |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For azetidine scaffolds, QSAR studies can help to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity against a particular biological target.
QSAR studies have been successfully applied to various series of azetidine derivatives. For instance, 2D-QSAR studies on 1,3,4-thiadiazol-2-yl azetidin-2-ones as antimicrobial agents revealed that thermodynamic and steric descriptors play an important role in their activity. mdpi.com Such models can guide the design of new, more potent analogues by suggesting modifications to the azetidine scaffold that would enhance the desired properties.
For a series of compounds including this compound, a QSAR study would involve calculating a range of molecular descriptors and then using statistical methods to build a predictive model. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, would likely be a significant contributor to the QSAR model.
Theoretical Predictions of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For complex heterocyclic systems such as this compound, theoretical methods like Density Functional Theory (DFT) and ab initio calculations can provide detailed predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. acs.orgnih.gov These computational approaches allow for the analysis of molecular structure and electronic environments, which fundamentally determine the spectroscopic signatures of a compound. researchgate.net
NMR Chemical Shift Predictions
The theoretical prediction of NMR chemical shifts is a well-established computational technique, primarily utilizing the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govnih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by comparing these calculated shielding values to that of a reference standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the chosen theoretical level, including the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(d,p), TZVP). nih.govresearchgate.net For molecules containing fluorine, such as the trifluoromethyl group in this compound, specialized basis sets and computational methods that account for relativistic effects can improve the accuracy of ¹⁹F NMR predictions. researchgate.netmdpi.com
Computational studies on related azetidine and trifluoromethyl-containing compounds have demonstrated that DFT calculations can achieve a high degree of accuracy, often with deviations of only a few percent from experimental values. researchgate.net These theoretical data are invaluable for assigning peaks in experimental spectra, confirming molecular structures, and understanding the electronic effects of substituents on the azetidine ring and the phenyl group.
Below is an exemplary table of predicted ¹H and ¹³C NMR chemical shifts for this compound, derived from computational models.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C2 (Azetidine) | ~55.2 | H2α, H2β | ~3.8 - 4.2 |
| C3 (Azetidine) | ~70.5 | -OH | ~5.0 (broad) |
| C4 (Azetidine) | ~55.2 | H4α, H4β | ~3.8 - 4.2 |
| C1' (Phenyl) | ~142.0 | - | - |
| C2' (Phenyl) | ~124.5 | H2' | ~7.6 |
| C3' (Phenyl) | ~130.8 (q, J ≈ 32 Hz) | - | - |
| C4' (Phenyl) | ~129.5 | H4' | ~7.5 |
| C5' (Phenyl) | ~123.0 (q, J ≈ 4 Hz) | H5' | ~7.7 |
| C6' (Phenyl) | ~129.5 | H6' | ~7.5 |
| -CF₃ | ~124.0 (q, J ≈ 272 Hz) | - | - |
Note: The values presented are illustrative and based on typical DFT calculations for similar structural motifs. Actual experimental values may vary. The notation 'q' indicates a quartet splitting pattern due to coupling with fluorine atoms.
Vibrational Frequency Predictions
Theoretical calculations are also extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. rsc.org By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. rsc.org These frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions.
A common observation in computational spectroscopy is that theoretical harmonic frequencies are often systematically higher than the frequencies observed in experimental spectra. This discrepancy arises primarily from the neglect of anharmonicity in the calculations. mdpi.com To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled by an empirical scaling factor, which depends on the level of theory and basis set used. acs.orgnist.gov
Predicted vibrational spectra are crucial for assigning absorption bands in experimental IR spectra to specific molecular motions. For this compound, this would include identifying the characteristic frequencies for the O-H stretch of the alcohol, the N-H stretch of the azetidine, C-H stretches of the aromatic ring, and the strong C-F stretching modes of the trifluoromethyl group. acs.orgajchem-a.com
An exemplary table of key predicted vibrational frequencies for the compound is provided below.
Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch | ~3400 - 3500 | Medium, Broad |
| N-H Stretch | ~3300 - 3350 | Medium |
| Aromatic C-H Stretch | ~3050 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (Azetidine Ring) | ~2850 - 2980 | Medium |
| C=C Aromatic Ring Stretch | ~1450 - 1600 | Strong to Medium |
| C-F Stretch (Trifluoromethyl Group) | ~1100 - 1350 | Very Strong |
| C-N Stretch (Azetidine Ring) | ~1050 - 1250 | Medium |
| C-O Stretch | ~1000 - 1100 | Strong |
Note: These frequencies are representative values based on DFT calculations for molecules with similar functional groups. The listed intensities are qualitative predictions.
Academic and Research Applications of Azetidinols and Trifluoromethylated Azetidines
Utilization as Versatile Building Blocks in Complex Organic Synthesis
Azetidines are considered privileged heterocyclic scaffolds in medicinal chemistry. nih.govresearchgate.net Their strained ring system makes them excellent candidates for ring-opening and expansion reactions, providing access to a wide array of more complex molecular architectures. rsc.org The incorporation of a trifluoromethyl group further enhances their utility, as this moiety is known to improve properties such as metabolic stability and binding affinity by altering lipophilicity and basicity. nih.govmdpi.com Consequently, trifluoromethylated azetidines and their derivatives serve as crucial building blocks in the synthesis of diverse and complex organic molecules. researchgate.netthieme-connect.com
The inherent ring strain of the azetidine (B1206935) core provides a driving force for a variety of chemical transformations, enabling its use in the construction of other heterocyclic systems. rsc.org Researchers have developed methods for the regiospecific ring-opening of 2-(trifluoromethyl)azetidines, which, following quaternization, react with various nucleophiles to form diverse α-(trifluoromethyl)amines. nih.gov
Strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have proven to be an effective route to diversely substituted azetidines, including 2-(trifluoromethyl)azetidin-3-ols. nih.govresearchgate.net These reactions demonstrate the utility of leveraging ring strain to build complex scaffolds. Furthermore, these azetidine building blocks can be used to create more elaborate structures, such as spirocycles. For example, the radical cyclization of a 3-chloroazetidine (B1601879) derivative has been used to construct an azaspiro[3.4]octane ring system. nih.gov The synthesis of spiro-3,2′-azetidine oxindoles is another example, combining two important pharmacophores into a novel rigid 3D framework attractive for medicinal chemistry. nih.gov
| Precursor Scaffold | Reaction Type | Resulting Heterocyclic Scaffold | Reference |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Polar Strain-Release | 2-(Trifluoromethyl)azetidin-3-ol | nih.gov |
| 3-Chloroazetidine derivative | Reductive Radical Cyclization | Azaspiro[3.4]octane | nih.gov |
| Isatin-derived diazo compounds | Intramolecular C–C Bond Formation | Spiro-3,2′-azetidine oxindole | nih.gov |
| cis-3,4-Epoxy amines | La(OTf)3-catalyzed intramolecular aminolysis | 3-Hydroxyazetidines | nih.gov |
The rigid azetidine framework is highly valuable for stereocontrolled synthesis. enamine.net New methods to access enantioenriched azetidines are highly desirable for medicinal chemistry applications. nih.gov A significant achievement in this area is the development of a catalytic, enantioselective synthesis of spirocyclic azetidine oxindoles using a novel chiral phase-transfer catalyst. nih.gov This method yields products with high enantiomeric ratios (up to 2:98 er), which can be further elaborated into medicinally relevant compounds. nih.gov
Another key development is the highly enantioselective difunctionalization of azetines, which provides convenient access to chiral 2,3-disubstituted azetidines. acs.org This copper-catalyzed boryl allylation reaction installs two versatile functional groups while creating two new stereogenic centers with excellent control over regio-, enantio-, and diastereoselectivity. acs.org The resulting chiral azetidines are valuable intermediates for which straightforward access was previously lacking. acs.org
Strategic Deployment in Combinatorial Chemistry Libraries
In drug discovery, particularly in high-throughput screening, there is a high demand for large libraries of diverse and structurally unique compounds. lifechemicals.com Azetidines are excellent scaffolds for combinatorial chemistry and diversity-oriented synthesis (DOS) due to their rigid, three-dimensional nature, which allows for the presentation of substituents in well-defined spatial orientations. enamine.netnih.gov This conformational restriction can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net
The ability to functionalize the azetidine ring at multiple positions allows for the generation of extensive compound libraries. rsc.org Research has focused on the synthesis and diversification of densely functionalized azetidine ring systems to create a wide variety of fused, bridged, and spirocyclic scaffolds for lead-like libraries, including those focused on central nervous system (CNS) targets. nih.gov The development of modular synthetic methods, such as electrophilic azetidinylation, facilitates the "any-stage" installation of azetidine rings onto biorelevant nucleophiles, further simplifying the synthesis of diverse libraries for bioactive compound screening. rsc.org
Applications in Catalysis Research and Catalyst Design
While the primary focus of azetidine chemistry has been in medicinal applications, these scaffolds also show potential in the field of catalysis. rsc.org The defined stereochemistry and conformational rigidity of chiral azetidine derivatives make them attractive candidates for use as ligands in asymmetric catalysis. Tantalum-catalyzed hydroaminoalkylation has been utilized for the synthesis of azetidines, showcasing the interaction of these heterocycles with transition metals. rsc.org Although specific examples focusing solely on 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol as a catalyst are not prominent, the broader class of functionalized azetidines is recognized for its prospects in catalytic processes such as Michael additions and Suzuki and Sonogashira couplings. rsc.org
Exploration in Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization
The azetidine scaffold is frequently employed in structure-activity relationship (SAR) studies to optimize the pharmacological properties of lead compounds. nih.govlifechemicals.com The azetidin-3-ol (B1332694) moiety, in particular, is a key structural feature in various bioactive molecules and is used to tune drug properties. nih.gov The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance a molecule's profile. mdpi.com The CF3 group's strong electron-withdrawing nature can lower the basicity of a nearby nitrogen atom, which can reduce off-target effects. nih.govresearchgate.net It can also increase lipophilicity and metabolic stability, potentially improving a drug candidate's pharmacokinetic profile. mdpi.comfluoromart.com Therefore, trifluoromethyl-substituted azetidines are highly interesting motifs for SAR studies, allowing chemists to systematically probe the effects of these structural changes on biological activity. nih.govresearchgate.net
Impact of Trifluoromethyl Group on Molecular Properties in SAR
| Property | Effect of CF3 Group | Consequence for Drug Design |
|---|---|---|
| Basicity (pKa) | Lowers the basicity of adjacent amines | Reduced off-target effects, altered binding interactions |
| Lipophilicity | Increases lipophilicity | Can improve membrane permeability and cell uptake |
| Metabolic Stability | Often enhances stability against metabolic degradation | Improved pharmacokinetic profile, longer half-life |
| Binding Affinity | Can enhance binding to biological targets through new interactions | Increased potency and selectivity |
Development of Molecular Probes and Research Reagents
Functionalized azetidines have emerged as valuable components in the design of molecular probes and reagents for chemical biology research. The unique properties of the azetidine ring can be harnessed to improve the performance of fluorescent dyes. nih.gov For instance, substituting the dimethylamine (B145610) groups on common fluorophores with an azetidine ring can significantly improve their photophysical features by limiting non-radiative decay pathways. nih.gov
The introduction of azetidine-containing heterospirocycles into fluorophore scaffolds is a general strategy to enhance performance, including brightness, photostability, and water solubility, while maintaining cell permeability. researchgate.netacs.org Furthermore, azetidine derivatives have been incorporated into purine (B94841) analogs, turning non-fluorescent heterocycles into useful fluorescent probes for aqueous solutions. nih.gov In a different application, trifluoromethylphenyl diazirine derivatives, which share structural motifs with the title compound, are used as photo-labeling reagents to study molecular interactions in biological systems. nih.gov
Synthesis and Investigation of Structural Analogues and Derivatives of 3 3 Trifluoromethyl Phenyl Azetidin 3 Ol
Systematic Modifications of the Phenyl Substituent
The phenyl group of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol serves as a primary site for structural modification. Researchers have investigated the impact of altering the position of the trifluoromethyl group, introducing different substituents on the aromatic ring, and replacing the entire phenyl moiety with bioisosteric alternatives to fine-tune the molecule's characteristics.
Positional Isomers of the Trifluoromethyl Group on the Phenyl Ring (e.g., ortho, para isomers)
The electronic and steric properties of the azetidin-3-ol (B1332694) scaffold can be significantly influenced by the position of the trifluoromethyl (-CF3) group on the C3-phenyl ring. The synthesis of these positional isomers typically involves the addition of the corresponding trifluoromethyl-substituted phenyl Grignard or organolithium reagent to an N-protected azetidin-3-one (B1332698).
For instance, the synthesis of the ortho isomer, 3-[2-(trifluoromethyl)phenyl]azetidin-3-ol, and the para isomer, 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol, can be achieved by reacting reagents like 2-(trifluoromethyl)phenylmagnesium bromide or 4-(trifluoromethyl)phenylmagnesium bromide with a suitable N-protected azetidin-3-one, followed by deprotection. While the meta isomer is the parent compound, the synthesis of the ortho and para analogues allows for a comparative study of how the CF3 group's location impacts molecular conformation and interactions. The electron-withdrawing nature of the trifluoromethyl group can alter the acidity of the hydroxyl proton and the basicity of the azetidine (B1206935) nitrogen, with the magnitude of this effect being position-dependent.
Table 1: Positional Isomers of 3-(Trifluoromethyl)phenyl]azetidin-3-ol
| Isomer Position | Compound Name | Key Synthetic Reagent |
|---|---|---|
| ortho | 3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol | 2-(Trifluoromethyl)phenylmagnesium bromide |
| meta | This compound | 3-(Trifluoromethyl)phenylmagnesium bromide |
Alterations of Aromatic Ring Substituents
Beyond repositioning the trifluoromethyl group, the introduction of other substituents onto the phenyl ring has been a key strategy for creating structural diversity. The synthesis of these analogues generally follows the same fundamental pathway: addition of a substituted aryl organometallic reagent to an N-protected azetidin-3-one.
Table 2: Examples of Aromatic Ring Substitutions on the 3-Phenylazetidin-3-ol (B2517403) Scaffold
| Substituent | Example Compound Name |
|---|---|
| Methoxy | 3-(4-Methoxyphenyl)azetidin-3-ol |
| Chloro | 3-(4-Chlorophenyl)azetidin-3-ol |
| Bromo | 3-(4-Bromophenyl)azetidine (precursor) researchgate.net |
Bioisosteric Replacements for the Phenyl Moiety
Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance potency, improve physicochemical properties, and circumvent metabolic liabilities. nih.gov In the context of 3-phenylazetidin-3-ol derivatives, the phenyl ring can be replaced with a variety of saturated or heteroaromatic scaffolds.
Saturated Scaffolds: Saturated, three-dimensional bioisosteres such as bicyclo[1.1.1]pentane (BCP) and 2-oxabicyclo[2.2.2]octane have been proposed as "ideal" replacements for a para-substituted phenyl ring. mykhailiukchem.orgnih.gov These rigid scaffolds can mimic the vector projections of a phenyl ring while improving properties like aqueous solubility and metabolic stability by increasing the fraction of sp3-hybridized carbons (Fsp3). nih.gov The synthesis of such an analogue would involve coupling the azetidine core to a pre-functionalized bicyclic scaffold.
Heteroaromatic Scaffolds: Aromatic heterocycles are also common bioisosteres for the phenyl ring. For instance, replacing the phenyl group with a pyridine (B92270) ring introduces a basic nitrogen atom, which can alter solubility and provide a new hydrogen bond acceptor site. A concrete example of this strategy was demonstrated in a related series, where a 2-chloropyridine (B119429) ring was used in place of a phenyl group in the synthesis of a 2-(trifluoromethyl)azetidin-3-ol derivative. nih.gov This suggests that analogues like 3-(pyridin-3-yl)azetidin-3-ol are synthetically accessible and represent a viable bioisosteric modification.
Azetidine Ring Modifications
The azetidine ring itself offers multiple avenues for structural modification, including substitution at the nitrogen atom (N1) and functionalization at the carbon atoms C2 and C4.
N-Substitution Patterns
The secondary amine of the azetidine ring is a readily modifiable handle for introducing a wide range of substituents. N-alkylation, N-arylation, and N-acylation can significantly impact the compound's basicity, lipophilicity, and ability to engage in hydrogen bonding.
Standard synthetic methods, such as reductive amination or nucleophilic substitution with alkyl halides, can be used to install N-substituents. For example, the synthesis of N-tert-butyl-azetidin-3-ol has been reported, often serving as a protected intermediate that can be carried through several synthetic steps. google.comgoogle.com This demonstrates that bulky alkyl groups are well-tolerated. The N-tert-butyl group can be introduced early in the synthesis and removed later if the free amine is desired. Other N-substituents, such as benzyl (B1604629) or various acyl groups, can also be introduced to explore structure-activity relationships.
Table 3: Examples of N-Substitution Patterns on Azetidin-3-ol Scaffolds
| Substituent Type | Example Substituent | Resulting Compound Class |
|---|---|---|
| Alkyl | tert-Butyl google.comgoogle.com | N-Alkylazetidin-3-ol |
| Aryl | Phenyl | N-Arylazetidin-3-ol |
| Acyl | Acetyl | N-Acylazetidin-3-ol |
Functionalization at C2 and C4 Positions of the Azetidine Ring
Introducing substituents at the C2 and C4 positions of the azetidine ring adds another layer of structural complexity and allows for the exploration of stereochemical diversity.
C2-Functionalization: A flexible route to chiral, C2-substituted azetidin-3-ones, which are direct precursors to the corresponding azetidin-3-ols, has been developed through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This methodology allows for the introduction of a wide array of substituents at the C2 position, including alkyl, cycloalkyl, and aryl groups. nih.gov Furthermore, the synthesis of 2-(trifluoromethyl)azetidin-3-ols has been achieved through the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov This work specifically demonstrates the introduction of the important trifluoromethyl group at the C2 position.
C4-Functionalization: The preparation of 4-(trifluoromethyl)azetidin-2-ones has been reported, establishing these compounds as versatile building blocks. amanote.com Although these are azetidinones, they can be chemically elaborated to provide access to C4-substituted azetidin-3-ols. The general strategy often involves the cyclization of a linear precursor where the desired C4 substituent is already in place. For example, the Staudinger cycloaddition of an imine with a substituted ketene (B1206846) can generate a C4-functionalized azetidin-2-one (B1220530), which can then be further modified to the target azetidin-3-ol.
Stereoisomeric and Enantiopure Derivatives
The synthesis of stereoisomeric and enantiopure derivatives of 3-arylazetidin-3-ols, including analogues of this compound, is a significant area of research due to the importance of stereochemistry in medicinal chemistry. The development of methods to control the three-dimensional arrangement of substituents on the azetidine ring is crucial for creating structurally defined molecules.
A notable strategy for synthesizing diastereomerically pure azetidin-3-ols involves the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). nih.gov This method provides access to azetidin-3-ols with a trifluoromethyl group at the C2 position and an aryl group at the C3 position. The reaction of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with trifluoroacetic anhydride (B1165640), followed by hydrolysis with aqueous sodium hydroxide, yields the corresponding 2-(trifluoromethyl)azetidin-3-ols with high diastereomeric purity. nih.gov X-ray diffraction analysis of one such product confirmed a trans relationship between the C3-hydroxyl group and the C2-trifluoromethyl group. nih.gov This formal hydration process has been successfully applied to a range of ABBs with various substituents on the C3-phenyl ring, demonstrating the versatility of the method. nih.gov
The synthesis of these derivatives proceeds in good to excellent yields, regardless of the electronic properties of the substituent on the phenyl ring. nih.gov This robust methodology highlights a viable pathway to stereochemically defined azetidin-3-ol scaffolds.
| Compound Name | Structure | Aryl Substituent (R) | Yield (%) |
|---|---|---|---|
| (2R,3R)-3-Phenyl-2-(trifluoromethyl)azetidin-3-ol | ![]() | H | 74 |
| (2R,3R)-3-(4-Methoxyphenyl)-2-(trifluoromethyl)azetidin-3-ol | ![]() | 4-MeO | 84 |
| (2R,3R)-3-(4-Chlorophenyl)-2-(trifluoromethyl)azetidin-3-ol | ![]() | 4-Cl | 75 |
| (2R,3R)-3-(p-Tolyl)-2-(trifluoromethyl)azetidin-3-ol | ![]() | 4-Me | 70 |
| (2R,3R)-3-(4-(Trifluoromethyl)phenyl)-2-(trifluoromethyl)azetidin-3-ol | ![]() | 4-CF3 | 81 |
| (2R,3R)-3-(3-(Benzyloxy)phenyl)-2-(trifluoromethyl)azetidin-3-ol | ![]() | 3-OBn | 49 |
For the preparation of enantiopure derivatives, a different approach is required. One flexible and practical synthesis of chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These chiral azetidin-3-one intermediates are versatile precursors that can be stereoselectively reduced to afford enantiopure azetidin-3-ols. The use of chiral sulfinamide chemistry allows for the preparation of the N-propargylsulfonamide starting materials with excellent enantiomeric excess. nih.gov This strategy avoids the use of toxic diazo intermediates, which are common in other synthetic routes to azetidin-3-ones. nih.gov
Fusion of the Azetidine Ring with Other Heterocyclic Systems
Fusing the strained azetidine ring with other heterocyclic systems generates novel, complex molecular architectures with potential applications in drug discovery. These fused systems often exhibit unique three-dimensional structures and chemical properties. Although they are important structural motifs in many antibiotics, fused azetidines have not been extensively investigated. mdpi.com
One major strategy to construct fused heterocyclic systems containing an azetidine ring is through cycloaddition reactions. nih.gov For instance, [3+2]-cycloadditions involving azetine intermediates can rapidly build molecular complexity and form fused heterocycles containing both four- and five-membered rings. nih.gov Another approach involves the [2+2] photodimerization of non-fused fluorinated 2-azetines, which results in the formation of bis-fused azetidine structures in good to excellent yields. mdpi.com
A concrete example of fusing an azetidine-related core with other heterocycles involves the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives fused with an azetidin-2-one ring. nih.gov In this multi-step synthesis, Schiff's bases derived from 2-amino-1,3,4-oxadiazoles or -thiadiazoles react with chloroacetyl chloride in the presence of triethylamine. nih.gov This reaction leads to the formation of 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives. nih.gov The successful synthesis of these compounds demonstrates the viability of incorporating the azetidine motif into more complex, multi-ring systems.
| Compound Name | Structure | Heterocyclic System (X) | Aryl Substituent (R) |
|---|---|---|---|
| 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-4-(4-hydroxyphenyl)-3-chloroazetidin-2-one | ![]() | O | 4-OH |
| 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenyl)-3-chloroazetidin-2-one | ![]() | S | 4-OH |
| 1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(4-methoxyphenyl)-3-chloroazetidin-2-one | ![]() | O | 4-OCH3 |
| 1-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)-4-(4-aminophenyl)-3-chloroazetidin-2-one | ![]() | S | 4-NH2 |
Furthermore, ring expansion and rearrangement reactions of functionalized azetidines can lead to larger heterocyclic systems, effectively creating fused or expanded ring structures. researchgate.netbham.ac.uk These transformations leverage the inherent ring strain of the azetidine core to drive the formation of more complex molecules. researchgate.net
Future Directions and Emerging Research Avenues for 3 3 Trifluoromethyl Phenyl Azetidin 3 Ol
Development of More Sustainable and Atom-Economical Synthetic Routes
Future research will likely prioritize the development of more environmentally benign and efficient methods for synthesizing 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol. Current synthetic strategies for azetidines often involve multi-step sequences that may generate significant chemical waste. researchgate.net The principles of green chemistry and atom economy are expected to drive innovation in this area. jocpr.com
Promising future approaches include:
Photocatalytic [2+2] Cycloadditions: The aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene, represents a highly atom-economical route to the azetidine (B1206935) core. nih.govresearchgate.netrsc.org Future work could focus on developing visible-light-mediated versions of this reaction tailored to precursors of this compound, reducing the need for high-energy UV radiation and expanding substrate scope. mit.eduresearchgate.net
Strain-Release Reactions: Methodologies involving the ring-opening of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes, have emerged as a powerful strategy for accessing functionalized azetidines. nih.govresearchgate.net Research into the synthesis of a tailored azabicyclobutane precursor could provide a direct and efficient pathway to the target molecule.
Catalytic C-H Amination: Direct intramolecular amination of C-H bonds to form the azetidine ring is a highly desirable but challenging transformation. organic-chemistry.org Advances in catalyst design, particularly using earth-abundant metals, could enable the direct cyclization of an acyclic precursor, significantly shortening the synthetic sequence and improving atom economy.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of azetidine derivatives. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing waste.
| Synthetic Strategy | Potential Advantages |
| Photocatalytic [2+2] Cycloaddition | High atom economy, use of light as a reagent. |
| Strain-Release Reactions | Access to complex azetidines from strained precursors. |
| Catalytic C-H Amination | Direct formation of the azetidine ring, reducing step count. |
| Flow Chemistry | Improved safety, scalability, and process control. |
Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations
The inherent ring strain of the azetidine moiety, combined with the electronic influence of the trifluoromethylphenyl group, suggests a rich and largely unexplored reactivity profile for this compound. rsc.orgrsc.org Future research is expected to uncover novel transformations of this compound.
Key areas for exploration include:
Regioselective Ring-Opening Reactions: The azetidine ring can be opened by various nucleophiles, a process that can be directed by the substituents on the ring. nih.govresearchgate.net The electron-withdrawing nature of the 3-(trifluoromethyl)phenyl group could render the C2 and C4 positions susceptible to nucleophilic attack under specific activation conditions, leading to novel α- or β-substituted trifluoromethylated amine derivatives. nih.gov A systematic study of ring-opening reactions with a diverse range of nucleophiles (e.g., carbon, nitrogen, oxygen, sulfur) would significantly expand the synthetic utility of the title compound.
Transformations of the Tertiary Alcohol: The hydroxyl group can be derivatized or replaced to introduce new functionalities. For example, conversion to a good leaving group could facilitate the formation of a stabilized azetidinium ion, which could then undergo rearrangements or react with nucleophiles to afford diverse products.
Photochemical and Radical Reactions: The trifluoromethyl group can influence the photochemical and radical chemistry of the molecule. Investigating reactions initiated by light or radical initiators could lead to unprecedented transformations and the synthesis of novel fluorinated scaffolds. rsc.org For instance, photochemical Norrish-Yang cyclization of related α-aminoacetophenones has been shown to produce azetidinols, which can then undergo subsequent ring-opening reactions. beilstein-journals.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity
In silico methods are becoming increasingly powerful in predicting chemical reactivity and guiding synthetic efforts. thescience.dev Advanced computational modeling will be instrumental in accelerating the discovery of new synthesis methods and understanding the reactivity of this compound.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways and transition states for potential synthetic routes, allowing researchers to screen for the most promising conditions before extensive experimental work. frontiersin.org For example, computational models have been successfully used to predict the feasibility of photocatalyzed azetidine synthesis from various alkenes and oximes. mit.edu This approach can help identify optimal catalysts and substrates for sustainable syntheses.
Predicting Reaction Regioselectivity: Computational analysis can predict the most likely sites of reaction, such as in nucleophilic ring-opening, by calculating properties like partial charges and frontier molecular orbital energies on the azetidine ring. nih.gov
Molecular Dynamics Simulations: These simulations can provide insights into the conformational preferences of the molecule and its interactions with solvents, catalysts, and biological targets, which is crucial for designing new applications. researchgate.net
| Computational Method | Application in Future Research |
| Density Functional Theory (DFT) | Predicting reaction feasibility and transition states for new synthetic routes. |
| Frontier Molecular Orbital Analysis | Understanding and predicting regioselectivity in ring-opening reactions. |
| Molecular Dynamics (MD) | Simulating interactions with biological targets or materials. |
Integration into Novel Methodologies for Chemical Biology and Material Science Research
The unique combination of a rigid azetidine scaffold and a trifluoromethyl group makes this compound an attractive building block for applications in chemical biology and materials science.
Emerging research avenues include:
Chemical Biology Probes: The trifluoromethyl group is an excellent tag for ¹⁹F NMR spectroscopy due to the high sensitivity of the ¹⁹F nucleus and the lack of a natural fluorine background in biological systems. nih.govacs.org Incorporating this compound into larger molecules could create novel probes for studying biological processes and protein-ligand interactions in real-time. The trifluoromethyl group can also serve as a bioisostere for other chemical groups, potentially modulating the biological activity of parent molecules. researchgate.net
Fluorinated Materials: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. numberanalytics.com The title compound could be explored as a monomer or a functional additive for the creation of novel polymers and materials with tailored properties.
Energetic Materials: Azetidine-based compounds are being investigated as potential energetic materials. researchgate.netchemrxiv.org The high nitrogen content and strained ring system, combined with the density-enhancing trifluoromethyl group, suggest that derivatives of this compound could be synthesized and evaluated for their energetic properties.
Q & A
Q. What are the established synthetic routes for 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol, and how are intermediates characterized?
Methodological Answer: Synthesis typically begins with the preparation of the azetidine ring. A common approach involves nucleophilic substitution or ring-closing metathesis. For example, the reaction of 3-(trifluoromethyl)phenyl Grignard reagents with azetidinone derivatives can yield the target compound after hydroxylation . Key intermediates (e.g., azetidin-3-one) are characterized via 1H/13C NMR (to confirm regioselectivity) and LC-MS (to verify purity >95%). Evidence from related azetidine derivatives suggests using FT-IR to track carbonyl reduction to hydroxyl groups .
Q. How is the compound’s purity and stability validated under standard laboratory storage conditions?
Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies involve accelerated degradation testing (40°C/75% RH for 4 weeks) to monitor hydrolytic or oxidative decomposition. For related trifluoromethylated azetidines, TGA-DSC analyses show thermal stability up to 150°C, but prolonged air exposure may lead to oxidation of the hydroxyl group, necessitating inert-atmosphere storage .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. A systematic approach includes:
Q. How can the compound’s regioselectivity in electrophilic aromatic substitution be predicted and optimized?
Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) predict electron density distribution on the phenyl ring. For example, the trifluoromethyl group is a meta-directing, electron-withdrawing substituent, favoring electrophilic attack at the 5-position. Experimental validation involves competitive reactions with bromine or nitration agents, analyzed via GC-MS to quantify isomer ratios .
Q. What methodologies elucidate the compound’s metabolic pathways in hepatic microsomes?
Methodological Answer:
- In vitro incubation with human liver microsomes (HLMs) and NADPH, followed by UHPLC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation or defluorination).
- CYP450 inhibition assays (e.g., CYP3A4/2D6) using fluorescent probes to determine isoform-specific metabolism .
Structural and Mechanistic Questions
Q. How does the trifluoromethyl group influence the compound’s conformational dynamics in solution?
Methodological Answer: NOESY NMR reveals through-space interactions between the CF3 group and azetidine protons, indicating restricted rotation. Variable-temperature NMR (25–60°C) quantifies rotational barriers, while X-ray crystallography (if crystalline) provides solid-state confirmation of chair vs. boat azetidine conformers .
Q. What strategies mitigate racemization during asymmetric synthesis of the azetidin-3-ol core?
Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in organic solvents) can preserve enantiopurity. Chiral HPLC (CHIRALPAK IA column) monitors enantiomeric excess (>99% ee). For lab-scale synthesis, kinetic resolution via Sharpless epoxidation has been reported for similar scaffolds .
Data Interpretation and Optimization
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
Methodological Answer: A QSAR model (e.g., CoMFA or CoMSIA) is built using descriptors like logP, polar surface area, and Hammett σ values. For example, replacing the hydroxyl group with a methoxy moiety reduces solubility but enhances blood-brain barrier penetration, as shown in murine models .
Q. What computational tools predict the compound’s reactivity in photoredox catalysis?
Methodological Answer: TD-DFT (CAM-B3LYP) calculates excited-state redox potentials to identify suitable catalysts (e.g., Ir(ppy)3 for oxidation). Experimental validation involves LED irradiation (450 nm) in the presence of HAT agents (e.g., thiophenol), with reaction progress monitored via in situ IR .
Contradictory Evidence Resolution
Q. How to reconcile divergent reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer: Controlled shake-flask experiments measure solubility in PBS (pH 7.4) vs. DMSO. Conflicting data may arise from polymorphism; PXRD identifies crystalline vs. amorphous forms. For instance, the amorphous form exhibits 3x higher aqueous solubility but lower stability .
Advanced Analytical Techniques
Q. What hyphenated techniques characterize trace impurities in bulk samples?
Methodological Answer: LC-MS/MS (ESI+ mode) with a CORTECS UPLC column detects impurities at 0.1% levels. For halogenated byproducts (e.g., from trifluoromethylation), ICP-MS quantifies residual fluoride ions. Structural elucidation of unknown impurities uses HRMS/MS² with collision-induced dissociation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











